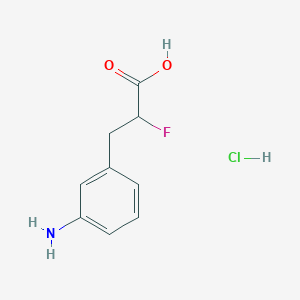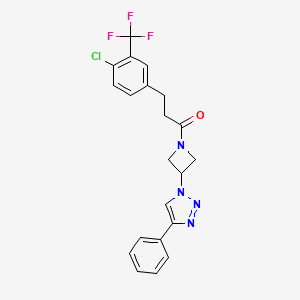
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound with a complex molecular structure. This compound is notable for its unique combination of functional groups, including a chloro-trifluoromethyl phenyl ring, a phenyl-triazole ring, and an azetidinyl-propanone framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of Azetidinyl-Phenyl Intermediate
React 3-bromo-1-phenyl-propan-1-one with sodium azide in DMF under nitrogen atmosphere to form 3-(1-phenylazetidin-1-yl)-1-bromopropane.
Step 2: Formation of Triazole Intermediate
React the azetidinyl-phenyl intermediate with phenylacetylene and copper(I) iodide in the presence of an amine base to form the triazole ring via a click chemistry reaction.
Step 3: Final Coupling Reaction
Couple the triazole intermediate with 4-chloro-3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Typically involves batch synthesis in a controlled environment, utilizing high-purity reagents and precise reaction conditions to ensure the quality and yield of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the azetidinyl ring, leading to the formation of oxo-derivatives.
Reduction: It can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Halogen substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Azetidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Iodinated or brominated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Study of stereochemical effects in complex organic synthesis.
Biology
Investigated for its potential as a biochemical probe due to its multifaceted functional groups.
Studied for interactions with various biological macromolecules.
Medicine
Potential lead compound for developing new pharmaceuticals targeting central nervous system disorders due to its unique structural features.
Industry
Utilized in the synthesis of specialty chemicals.
Employed in research laboratories for developing new synthetic methodologies.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects through multiple pathways due to its diverse functional groups.
Potential interactions with enzyme active sites, modifying biological activity through competitive inhibition or allosteric modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-1-(3-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-methyl-1H-1,2,3-triazol-1-yl)propan-1-one: Substituting the phenyl ring with a methyl group in the triazole moiety changes steric and electronic properties.
Uniqueness
That wraps it up—a deep dive into the world of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one. Curious to learn more about any particular section?
Eigenschaften
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O/c22-18-8-6-14(10-17(18)21(23,24)25)7-9-20(30)28-11-16(12-28)29-13-19(26-27-29)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTLUIDMNUSJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
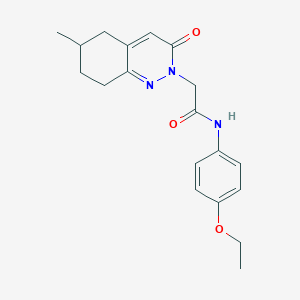
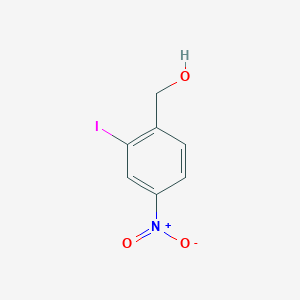
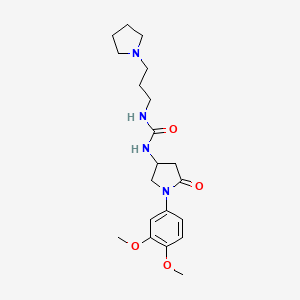
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
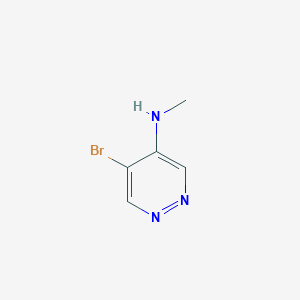
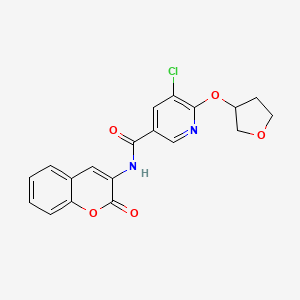
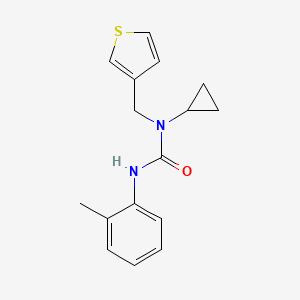
![(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2678526.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)
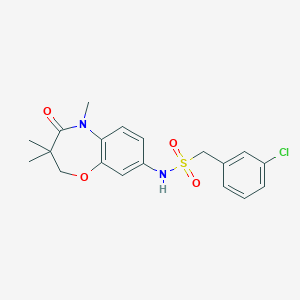
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)
